1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol
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Overview
Description
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with an appropriate aldehyde or ketone under controlled conditions . The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield primary or secondary amines .
Scientific Research Applications
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways .
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Shares the pyrazole ring and amino group but lacks the hydroxyl group.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a similar pyrazole ring but with different substituents.
5-Amino-3-methyl-1-phenylpyrazole: Similar structure with different substituents on the pyrazole ring.
Uniqueness: 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(5-amino-2-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-4(10)5-3-6(7)8-9(5)2/h3-4,10H,1-2H3,(H2,7,8) |
InChI Key |
LWUFFBLICPDHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NN1C)N)O |
Origin of Product |
United States |
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